molecular formula C10H7FO2 B15051815 1-(6-Fluorobenzofuran-2-yl)ethanone

1-(6-Fluorobenzofuran-2-yl)ethanone

Cat. No.: B15051815
M. Wt: 178.16 g/mol
InChI Key: NRKXIMUINREXIZ-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzofuran-2-yl)ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, which produces 2-fluorobenzofuran . Another method includes the use of fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) to introduce the fluorine atom into the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(6-Fluorobenzofuran-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various biochemical pathways, resulting in its observed pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Fluorobenzofuran-2-yl)ethanone is unique due to the specific positioning of the fluorine atom on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

1-(6-fluoro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7FO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3

InChI Key

NRKXIMUINREXIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)F

Origin of Product

United States

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